molecular formula C10H10ClFN2O2 B8426156 (5-Chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-methyl-amine

(5-Chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-methyl-amine

Cat. No. B8426156
M. Wt: 244.65 g/mol
InChI Key: HBKUWHDHBBLHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729091B2

Procedure details

To a solution of 500 mg (2.17 mmol) (5-chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-amine (J. Med. Chem. 1992, 35(8), 1385) in 5 mL N,N-dimethylformamide was added 104 mg (2.385 mmol) sodium hydride (60% dispersion in mineral oil) and 339 mg (2.385 mmol) methyl iodide. The reaction mixture was stirred for 6 hours at room temperature and then poured on 30 mL 10% aqueous sodium bicarbonate solution and 30 mL ethyl acetate. The layers were separated and the aqueous layer was extracted a second time with 30 mL ethyl acetate. The organic layers were washed with 30 mL brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was purified by silica gel chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate 100:0 to 80:20) to give 433 mg (82%) of the desired compound as a yellow oil. MS (ESI): m/z=245.049 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:15])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH:8][CH:9]2[CH2:11][CH2:10]2)[CH:7]=1.[H-].[Na+].CI.[C:20](=O)(O)[O-].[Na+]>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[C:3]([F:15])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([N:8]([CH:9]2[CH2:11][CH2:10]2)[CH3:20])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)NC1CC1)[N+](=O)[O-])F
Name
Quantity
104 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
339 mg
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted a second time with 30 mL ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with 30 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:ethyl acetate 100:0 to 80:20)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)N(C)C1CC1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.